REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)=[S:7])=[CH:4][C:3]=1[C:18]([F:21])([F:20])[F:19]>[OH-].[Na+].CCO>[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([C:6]2[S:7][C:14]3[CH:13]=[C:12]([CH3:15])[CH:11]=[CH:10][C:9]=3[N:8]=2)=[CH:4][C:3]=1[C:18]([F:21])([F:19])[F:20] |f:1.2|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
K3Fe(CN)6
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-chloro-N-p-tolyl-3-trifluoromethyl-thiobenzamide
|
Quantity
|
660 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=S)NC2=CC=C(C=C2)C)C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (50 ml×2)
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The mixture is purified by ISCO system (EtOAc/Hexanes: 20 minutes run 0 to 100% of EtOAc)
|
Duration
|
20 min
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)C=1SC2=C(N1)C=CC(=C2)C)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |